![molecular formula C7H11F2NO B6523092 1-(4,4-difluoropiperidin-1-yl)ethan-1-one CAS No. 1184958-95-9](/img/structure/B6523092.png)
1-(4,4-difluoropiperidin-1-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4,4-difluoropiperidin-1-yl)ethan-1-one, also known as 4,4-difluoropiperidin-1-yl ethyl ketone (DFPEK), is an organic compound that has been used for a variety of purposes in scientific research and lab experiments. DFPEK is a colorless, volatile liquid with a boiling point of 61.2 °C and a melting point of -59.9 °C. It is a versatile compound that has been used in a wide range of applications such as synthesis of pharmaceuticals, organic synthesis, and in the production of various organic compounds.
科学研究应用
Medicinal Chemistry and Drug Development
1-(4,4-difluoropiperidin-1-yl)ethan-1-one, also known as compound (S)-4h , has shown promise in drug development. It is a derivative of dipyridamole, a drug with antiplatelet and phosphodiesterase inhibitory activities. Researchers have designed pyrimidopyrimidine derivatives based on molecular docking to improve the metabolic stability of dipyridamole. Among these compounds, (S)-4h demonstrated outstanding metabolic stability (half-life of 67 minutes) and inhibitory activity against PDE5 . This suggests its potential application in treating idiopathic pulmonary fibrosis (IPF) and other related lung diseases.
Idiopathic Pulmonary Fibrosis (IPF) Treatment
IPF is a progressive and fibrotic interstitial lung disease with unknown etiology. Patients diagnosed with IPF face a grim prognosis, with an average survival of only 3–5 years. Existing drugs like pirfenidone and nintedanib can slow disease progression but do not cure it. The metabolic stability of (S)-4h makes it a promising candidate for IPF treatment, especially considering the potential sequelae of pulmonary fibrosis after COVID-19 infection .
COVID-19-Related Pulmonary Fibrosis
Given the widespread impact of COVID-19, effective therapeutic approaches for pulmonary fibrosis are crucial. Hundreds of millions of people worldwide have been affected by COVID-19, and sequelae like pulmonary fibrosis are likely to occur. Novel treatments, including compounds like (S)-4h, could play a vital role in managing post-COVID-19 pulmonary fibrosis .
Synthetic Chemistry and Structure–Activity Relationships (SAR)
The synthesis and optimization of (S)-4h involve replacing the 4-fluoropiperidin-1-yl group with the 3-fluoropyrrolidin-1-yl group. This modification impacts lipophilicity and contributes to improved metabolic stability. Understanding the SAR of such compounds aids in designing more effective derivatives for various applications .
Other Potential Applications
While the primary focus has been on IPF treatment, further research may reveal additional applications for (S)-4h. Its stability and inhibitory activity against PDE5 suggest potential use in other disease contexts or as a starting point for developing related compounds .
属性
IUPAC Name |
1-(4,4-difluoropiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO/c1-6(11)10-4-2-7(8,9)3-5-10/h2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZCSLKKNXVQSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,4-Difluoropiperidin-1-yl)ethanone |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。